
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is a chemical compound that has found its applications in various scientific research studies. It is a bicyclic organic compound that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory properties.
Biochemical and Physiological Effects:
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in lab experiments is its availability. It is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells and may require special handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for the use of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, it may be used in the development of new materials for use in various applications, such as electronics and energy storage. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) can be synthesized by the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction produces 1,4-dimethyl-5,6-dihydro-1H-2-oxa-4-azacyclopent-2-ene-3,7-dione, which can be further reacted with sodium methoxide to produce 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has found its applications in various scientific research studies. It is commonly used as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of potential anticancer agents. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
172366-33-5 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.271 |
IUPAC-Name |
3-methylidene-5-propan-2-yl-1,2-dihydroindene |
InChI |
InChI=1S/C13H16/c1-9(2)12-7-6-11-5-4-10(3)13(11)8-12/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DVNWFFIDFRKHCU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2=C)C=C1 |
Synonyme |
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



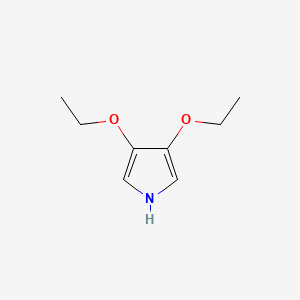
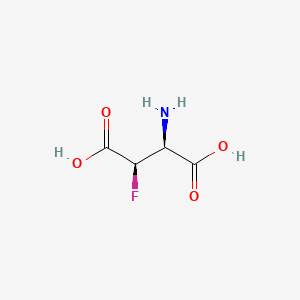
![[1,3]Thiazolo[4,5-G]isoquinoline](/img/structure/B574423.png)
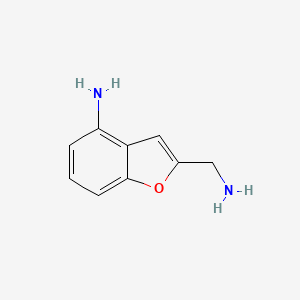
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)
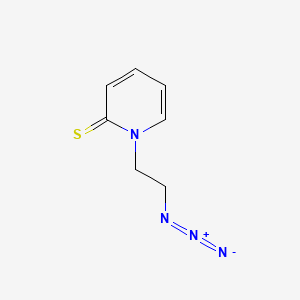
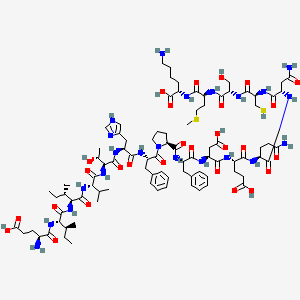
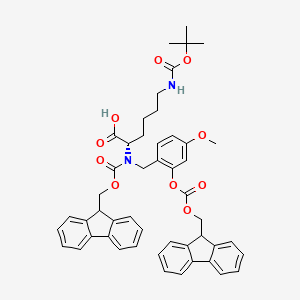
![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)